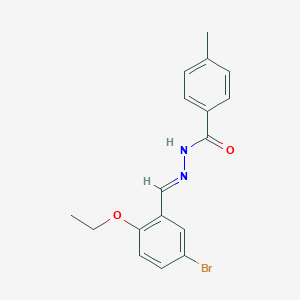![molecular formula C16H18BrNO2S B335948 4-BROMO-N-[4-(BUTAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B335948.png)
4-BROMO-N-[4-(BUTAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-[4-(BUTAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C16H18BrNO2S and a molecular weight of 368.28862 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 4-BROMO-N-[4-(BUTAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE typically involves the reaction of 4-bromoaniline with 4-sec-butylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-BROMO-N-[4-(BUTAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides. Reagents such as hydrogen peroxide and sodium borohydride are commonly used for these transformations.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while coupling reactions with boronic acids can produce biaryl compounds.
Scientific Research Applications
4-BROMO-N-[4-(BUTAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.
Biological Research: The compound is used in studies investigating the structure-activity relationships of sulfonamide derivatives. It serves as a model compound for understanding the interactions between sulfonamides and biological targets.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[4-(BUTAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various physiological effects, depending on the specific enzyme targeted. For example, inhibition of carbonic anhydrase IX can reduce tumor growth by disrupting the pH regulation in cancer cells .
Comparison with Similar Compounds
4-BROMO-N-[4-(BUTAN-2-YL)PHENYL]BENZENE-1-SULFONAMIDE can be compared with other benzenesulfonamide derivatives, such as:
4-chloro-N-(4-sec-butylphenyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
4-methyl-N-(4-sec-butylphenyl)benzenesulfonamide: Contains a methyl group instead of a bromine atom. This compound may have different physical and chemical properties, affecting its applications and reactivity.
4-nitro-N-(4-sec-butylphenyl)benzenesulfonamide: Contains a nitro group, which can significantly alter its electronic properties and reactivity compared to the bromo derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H18BrNO2S |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
4-bromo-N-(4-butan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO2S/c1-3-12(2)13-4-8-15(9-5-13)18-21(19,20)16-10-6-14(17)7-11-16/h4-12,18H,3H2,1-2H3 |
InChI Key |
XZKRZIRFLSOVKD-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(allyloxy)-3-methoxybenzylidene]-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335867.png)
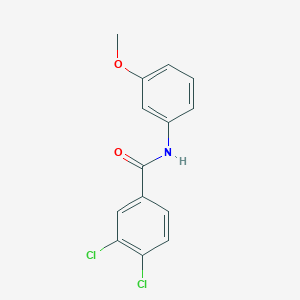
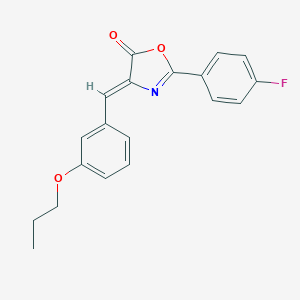
![4-[3,4-bis(allyloxy)benzylidene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335872.png)
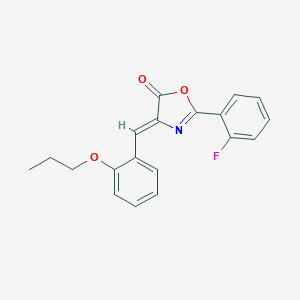
![4-[2,4-bis(allyloxy)benzylidene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335877.png)
![4-[3,4-bis(allyloxy)benzylidene]-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335879.png)
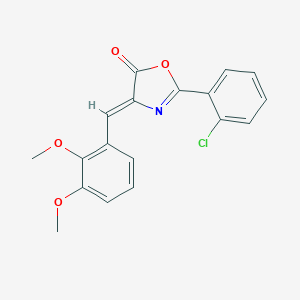
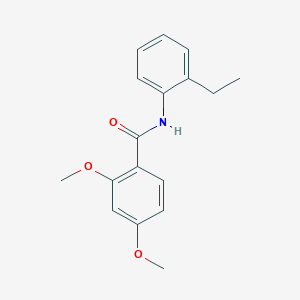
![4-[3,4-bis(allyloxy)benzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335883.png)
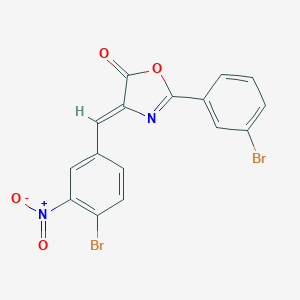
![4-[2,4-bis(allyloxy)benzylidene]-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335885.png)
![4-bromo-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B335886.png)
